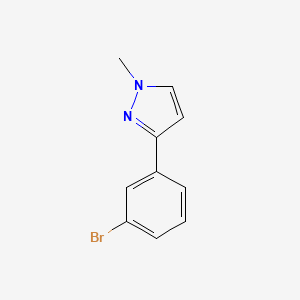

3-(3-bromophenyl)-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a related compound, “3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one”, was synthesized and its structure was confirmed by FT-IR, 1H-NMR, 13C NMR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT) . These methods can provide insights into the molecular structure of “3-(3-bromophenyl)-1-methyl-1H-pyrazole”.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, “3-Bromocinnamic acid” is reported to be hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Synthesis of Natural Products

The compound can be used as a starting material in the synthesis of natural products . It can be used to create a diverse chemical space of natural products, making it an excellent starting material for more complex natural products .

Anticancer Activity

The compound has shown potential in the field of medicinal chemistry, particularly in anticancer activity . Some analogs of the compound have demonstrated significant anticancer activity against a few cancer cell lines .

Molecular Docking Studies

The compound can be used in molecular docking studies . These studies are crucial in drug discovery and development as they help in understanding the molecular interactions between the drug and its target .

ADME and Toxicity Prediction

The compound can be used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies and toxicity prediction . These studies are essential in predicting the safety and efficacy of a potential drug .

Synthesis of Monoisomeric Phthalocyanines

The compound can be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines . These compounds have applications in various fields like organic solar cells, photodynamic therapy, and gas sensors .

Antiviral, Antibacterial, Antifungal, and Anti-tumor Activities

Research has shown that the compound exhibits antiviral, antibacterial, antifungal, and anti-tumor activities. This makes it a potential candidate for the treatment of various infections and diseases.

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that ethers, a class of compounds to which pyrazoles belong, commonly undergo cleavage of the c–o bond when exposed to strong acids . This cleavage results in the formation of good leaving groups, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Biochemical Pathways

It is known that the most common reaction of ethers, a class of compounds to which pyrazoles belong, is cleavage of the c–o bond by using strong acids . This cleavage can lead to various downstream effects depending on the specific ether and the conditions of the reaction .

Pharmacokinetics

A related compound, 1-(3′-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . After oral administration, the maximum concentration (Cmax) of 1-(3′-bromophenyl)-heliamine was reached after approximately 1 hour .

Action Environment

It is known that the reaction of ethers, a class of compounds to which pyrazoles belong, with strong acids can be influenced by various factors, including the type of acid used and the type of substituents attached to the ether .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-bromophenyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVHBUUFMMMKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624885 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-1-methyl-1H-pyrazole | |

CAS RN |

425379-68-6 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

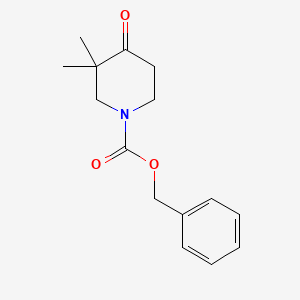

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)